molecular formula C7H9BrCl2N2 B1447367 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride CAS No. 1432754-20-5

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

Cat. No. B1447367
M. Wt: 271.97 g/mol
InChI Key: ZZMXSANBFIRPSJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride, commonly referred to as BCECE-HCl, is an organobromine compound that has been studied for its potential applications in scientific research. BCECE-HCl is a colorless, crystalline solid that is soluble in water and other polar solvents. It has a variety of uses in the laboratory, including as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as a tool for studying the structure and function of proteins.

Scientific Research Applications

  • Chemical Synthesis and Biological Activity : A study by Zhu et al. (2014) discussed the synthesis of novel compounds related to 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride. These compounds demonstrated insecticidal and fungicidal activities, suggesting potential agricultural applications (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).

  • Radiopharmaceuticals : Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide from a related compound, highlighting its application in radiopharmaceuticals for medical imaging and diagnostic purposes (Bach & Bridges, 1982).

  • Catalytic Applications : Kumar et al. (2012) described Cu(II) complexes involving similar compounds that show good DNA binding propensity and have applications in molecular biology, particularly in the study of DNA-protein interactions and possibly in cancer research (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

  • Organic Synthesis and Asymmetric Reduction : Huang, Ortiz-Marciales, and Hughes (2011) demonstrated the use of similar compounds in organic synthesis, particularly in catalytic enantioselective borane reduction, which is crucial for the production of chiral compounds in pharmaceuticals (Huang, Ortiz-Marciales, & Hughes, 2011).

  • Corrosion Inhibition and Material Science : Das et al. (2017) explored the use of cadmium(II) Schiff base complexes, involving similar compounds, as corrosion inhibitors on mild steel. This finding is significant for material science and engineering, offering potential solutions for corrosion control (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).

  • Palladium Complexes and Catalysis : Nyamato, Ojwach, and Akerman (2015) described the synthesis of palladium complexes using similar ligands. These complexes were found to be effective catalysts in ethylene dimerization, which is significant in industrial chemistry (Nyamato, Ojwach, & Akerman, 2015).

properties

IUPAC Name

1-(3-bromo-5-chloropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrClN2.ClH/c1-4(10)7-6(8)2-5(9)3-11-7;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMXSANBFIRPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride

CAS RN

1432754-20-5
Record name 2-Pyridinemethanamine, 3-bromo-5-chloro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432754-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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